molecular formula C13H10BrF B2406571 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl CAS No. 193013-76-2

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl

Cat. No.: B2406571
CAS No.: 193013-76-2
M. Wt: 265.125
InChI Key: SAUALJYDYRRWPW-UHFFFAOYSA-N
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Description

4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a bromomethyl group at the 4’ position and a fluorine atom at the 2 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl typically involves a multi-step process. One common method starts with the bromination of 2-fluoro-1,1’-biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 4’ position . The resulting intermediate is then subjected to a methylation reaction using a suitable methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the bromomethyl group .

Industrial Production Methods: In an industrial setting, the production of 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and methylation steps but is optimized for large-scale production with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and bases (e.g., K2CO3).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Substituted biphenyl derivatives.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methylated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .

Comparison with Similar Compounds

Uniqueness: 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl is unique due to the combination of the bromomethyl and fluorine substituents, which confer distinct electronic and steric properties. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

1-(bromomethyl)-4-(2-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUALJYDYRRWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 8.70 g of 2-fluoro-4′-methylbiphenyl, 8.32 g of N-bromosuccinimide, 0.10 g of 2,2′-azobisisobutylonitrile and 150 ml of carbon tetrachloride was heat-refluxed for 5 hours. The reaction solution was washed with water, and the organic layer was concentrated. The resulting residue was purified through silica-gel column chromatography (eluent: a mixture of hexane and ethyl acetate at a ratio of 9:1) to obtain crude 2-fluoro-4′-bromomethylbiphenyl. Further, this compound was crystallized from hexane to give 4.93 g of 2-fluoro-4′-bromomethylbiphenyl.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-azobisisobutylonitrile
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2-fluoro-4′-methylbiphenyl (8.70 g), N-bromosuccinimide (8.32 g), 2,2′-azobisisobutyronitrile (0.10 g) and carbon tetrachloride (150 ml) is refluxed by heating for five hours. The reaction solution is washed with water. The residue, which is obtained by concentrating the organic layer, is purified using silica gel column chromatography (eluate: hexane/ethyl acetate=9/1) and thus, preliminarily purified 2-fluoro-4′-bromomethylbiphenyl is obtained. Furthermore, crystallization using hexane produced 2-fluoro-4′-bromomethylbiphenyl (4.93 g). 1H-NMR (CDCl3, δ): 4.55 (2H, s), 7.13-7.23 (2H, m), 7.33 (1H, m), 7.43 (1H, m), 7.47 (2H, d, J=8.1 Hz), 7.54 (2H, d, J=8.1 Hz).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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